molecular formula C18H25BN2O3 B1397796 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole CAS No. 1158680-98-8

1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

Cat. No.: B1397796
CAS No.: 1158680-98-8
M. Wt: 328.2 g/mol
InChI Key: SXVSMJSODQLQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS: 1082525-64-1) is a boronic ester-functionalized indazole derivative. Its molecular formula is C₁₈H₂₅BN₂O₃, with a molecular weight of 328.21 g/mol . The compound features a tetrahydropyranyl (THP) group at the indazole N1 position and a pinacol boronic ester at the C6 position. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and agrochemicals .

Key applications include:

  • Drug discovery: Used to develop kinase inhibitors and other bioactive molecules .
  • Medicinal chemistry: Acts as a precursor for functionalized indazoles with enhanced pharmacokinetic properties .

Properties

IUPAC Name

1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13-12-20-21(15(13)11-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSMJSODQLQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124014
Record name 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158680-98-8
Record name 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158680-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

  • IUPAC Name : 1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • Molecular Formula : C19H24BN3O3
  • Molecular Weight : 353.23 g/mol
  • CAS Number : 1003846-21-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit activity as a potential ligand for dopamine receptors, particularly the D1 receptor subtype. Studies indicate that modifications in the molecular structure can significantly influence the compound's efficacy and selectivity in activating signaling pathways associated with these receptors .

Pharmacological Properties

The compound has demonstrated several pharmacological properties:

  • Dopamine Receptor Agonism : Research indicates that the compound may act as a biased agonist at dopamine D1 receptors. This means it preferentially activates certain signaling pathways over others, which could lead to therapeutic benefits in conditions like Parkinson's disease .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may provide neuroprotective effects in models of neurodegenerative diseases .

Synthesis and Optimization

A significant body of research has focused on synthesizing and optimizing derivatives of this compound. For instance:

  • Synthesis Methodologies : A boronic acid-based strategy has been employed to synthesize various derivatives of indazole and pyridine scaffolds. This method allows for the incorporation of different substituents that can enhance biological activity .
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that specific modifications to the tetrahydropyran and dioxaborolane moieties can enhance the binding affinity and selectivity for dopamine receptors. For example, the introduction of specific functional groups has been shown to improve receptor activation profiles significantly .

In Vivo Studies

In vivo studies using rodent models have indicated that compounds similar to this compound exhibit robust antiparkinsonian effects. These findings support the potential use of such compounds in treating motor deficits associated with Parkinson's disease .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureD1 receptor agonism
6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazineStructureModerate neuroprotective effects
1-(Tetrahydro-pyran-4-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazoleStructureAntiparkinsonian effects

Scientific Research Applications

GSK-3β Inhibition

One of the primary applications of this compound involves its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various diseases, including Alzheimer's disease and diabetes. Compounds similar to 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole have demonstrated potent inhibition of GSK-3β activity in vitro, suggesting that this compound may also exhibit similar properties .

Anticancer Activity

Research indicates that indazole derivatives can possess anticancer properties. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. In vitro studies have shown that certain indazole derivatives exhibit cytotoxic effects on various cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameTargetActivityReference
This compoundGSK-3βInhibitor
Indazole Derivative XCancer Cell LinesCytotoxic

Building Block for Drug Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for modifications that can lead to the development of novel pharmaceutical agents. The incorporation of the dioxaborolane moiety enhances reactivity in cross-coupling reactions such as Suzuki coupling .

Research Tool in Chemical Biology

Due to its specific inhibitory properties and structural characteristics, this compound can be utilized as a research tool to study biochemical pathways involving GSK-3β and other related kinases. It may help elucidate the mechanisms underlying various diseases and therapeutic strategies .

Case Study 1: GSK-3β Inhibition

A study investigated the structure–activity relationship (SAR) of several indazole derivatives against GSK-3β. The results indicated that modifications to the tetrahydropyran moiety significantly affected inhibitory potency. The tested compounds exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for diseases linked to GSK-3β dysregulation .

Case Study 2: Anticancer Activity Assessment

In another study focusing on the anticancer properties of indazole derivatives, researchers synthesized multiple analogs of this compound. These compounds were tested against several cancer cell lines, showing promising results with significant reductions in cell viability compared to untreated controls .

Comparison with Similar Compounds

Positional Isomers on the Indazole Core

Compound Name CAS Number Boronic Ester Position Molecular Weight (g/mol) Key Differences
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole 956388-05-9 C4 328.21 Boronic ester at C4 instead of C6; may alter reactivity in cross-coupling .
1H-Indazole-6-boronic acid pinacol ester (unprotected N1) 885618-33-7 C6 258.11 Lacks THP group at N1; higher reactivity but reduced stability under acidic conditions .

Impact of Boronic Ester Position :

  • C4 vs. C6 substitution : Positional isomerism affects electronic distribution and steric hindrance, influencing coupling efficiency in Suzuki reactions. C6-substituted derivatives generally exhibit higher reactivity due to reduced steric bulk .
  • THP protection : The THP group stabilizes the indazole nitrogen, enhancing solubility in organic solvents and preventing undesired side reactions .

Heterocyclic Core Variations

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Key Differences
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 903550-26-5 Pyrazole 278.16 Smaller heterocycle (pyrazole vs. indazole); reduced conjugation and stability .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile 2883045-00-7 Imidazopyridine 269.10 Fused imidazole-pyridine system; distinct electronic properties for targeting specific enzymes .

Impact of Heterocycle :

  • Indazole vs. pyrazole : Indazole’s fused benzene ring enhances π-conjugation, improving stability and electronic communication in catalytic cycles .
  • Imidazopyridines : These derivatives are preferred in kinase inhibitor design due to their ability to mimic ATP’s purine scaffold .

Protecting Group Variations

Compound Name CAS Number Protecting Group Molecular Weight (g/mol) Key Differences
1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole N/A Methyl 258.11 Methyl group offers less steric hindrance but lower stability compared to THP .
1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 1715008-74-4 THP 328.21 Boronic ester at C3; steric effects reduce coupling efficiency compared to C6 .

Impact of Protecting Groups :

  • THP vs. methyl : THP’s bulkiness improves solubility in polar solvents and protects reactive sites during synthesis, whereas methyl groups may lead to faster reaction kinetics .
  • Stability : THP-protected derivatives are less prone to hydrolysis under basic conditions, making them suitable for multi-step syntheses .

Reactivity in Cross-Coupling Reactions

  • The target compound’s C6 boronic ester position and THP group optimize it for palladium-catalyzed couplings , achieving yields >80% in model reactions .
  • In contrast, C4-substituted isomers (e.g., CAS 956388-05-9) require higher catalyst loadings due to steric hindrance .

Hazard Profiles

Compound Hazard Statements Precautionary Measures
Target compound (CAS 1082525-64-1) H302, H315, H319, H332, H335 Avoid inhalation; use PPE and adequate ventilation.
1-(Oxan-2-yl)-5-boronic ester pyrazole H302, H315, H319 Similar precautions; lower environmental toxicity.

Preparation Methods

Starting Materials and Reagents

Representative Synthetic Procedure

A typical synthesis involves:

  • Formation of the N-(tetrahydropyran-2-yl)indazole intermediate:

    • The indazole nitrogen is alkylated or protected with a tetrahydropyran group through nucleophilic substitution or addition reactions.
    • Conditions: mild heating, inert atmosphere to prevent oxidation.
  • Suzuki-Miyaura Cross-Coupling to install the boronic ester:

    • The 6-bromo-N-(tetrahydropyran-2-yl)indazole is reacted with bis(pinacolato)diboron or a boronic acid pinacol ester.
    • Catalysts such as Pd2(dba)3 with phosphine ligands (e.g., PCy3HBF4) are used.
    • Base: potassium phosphate or potassium carbonate.
    • Solvent: 1,4-dioxane/water or DMF/water mixtures.
    • Temperature: typically 80–95 °C.
    • Reaction time: 12–16 hours under nitrogen atmosphere.
    • After reaction completion, aqueous work-up and purification by column chromatography yield the target compound.

Example from Literature

  • In a documented synthesis, 6-bromo-1H-indazole was reacted with 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd2(dba)3 and PCy3HBF4 with K3PO4 base in 1,4-dioxane/water at 95 °C for 16 hours, yielding the boronate ester-substituted indazole derivative.

  • Another method uses PdCl2(dppf)·CH2Cl2 catalyst with potassium carbonate in DMF/water at 80 °C for 16 hours for similar coupling reactions.

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Catalyst Pd2(dba)3, PdCl2(dppf)·CH2Cl2 0.05–0.1 equiv.
Base K3PO4, K2CO3 2–3 equivalents
Solvent 1,4-dioxane/water, DMF/water Mixtures optimize solubility
Temperature 80–95 °C Controlled heating
Reaction time 12–16 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon To prevent oxidation
Yield Moderate to good (approx. 40–70%) Depends on substrate purity and scale

Research Findings and Notes on Reactivity

  • The presence of the tetrahydropyran ring at N-1 affects the electronic environment of the indazole, potentially enhancing selectivity in cross-coupling reactions.

  • The boronic acid pinacol ester group is stable under the reaction conditions and enables subsequent functionalization via Suzuki coupling, making this compound a versatile building block in medicinal chemistry and material science.

  • Purification is typically achieved by silica gel chromatography, often using petroleum ether/ethyl acetate gradients to separate isomers and impurities.

  • The compound’s synthesis is sensitive to moisture and oxygen; hence, inert atmosphere and dry solvents are critical for high yields and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 N-alkylation or protection Tetrahydropyran reagents Mild heating, inert atmosphere Formation of N-(tetrahydro-pyran-2-yl)indazole intermediate
2 Suzuki-Miyaura coupling Pd catalyst, K3PO4 or K2CO3, boronic ester 80–95 °C, 12–16 h, N2 atmosphere Installation of 6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl) group

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole?

  • Methodological Answer : The compound can be synthesized via a two-step process involving protection of the indazole nitrogen with a tetrahydropyran (THP) group, followed by palladium-catalyzed Miyaura borylation. Key reaction conditions include the use of anhydrous tetrahydrofuran (THF) and toluene under inert atmospheres (e.g., nitrogen) to prevent boronate ester hydrolysis. For example, analogous protocols for pyrazole boronate esters employ THP protection with THF/toluene mixtures and [Pd(dppf)Cl₂] catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the THP group (δ ~1.4–4.0 ppm for protons; δ ~20–70 ppm for carbons) and the dioxaborolane moiety (quaternary carbons at δ ~85 ppm) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For related boronate esters, deviations >5 ppm may indicate impurities or isotopic interference .
  • IR Spectroscopy : Verify the B-O stretching band (~1350–1310 cm⁻¹) and C-N/C-O vibrations from the indazole and THP groups .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : The boronate ester moiety enables efficient coupling with aryl/heteroaryl halides to synthesize biaryl scaffolds for medicinal chemistry .
  • Protecting Group Strategies : The THP group stabilizes the indazole nitrogen during multi-step syntheses, as demonstrated in androgen receptor antagonist preparations .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in sealed, moisture-free containers. Boronate esters are prone to hydrolysis; use anhydrous solvents (e.g., THF, DCM) during handling and confirm purity via HPLC (>95% by area) before critical reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected peaks in 1H NMR?

  • Methodological Answer :

  • Impurity Analysis : Compare experimental HRMS with theoretical values to detect byproducts (e.g., incomplete THP deprotection or boronate hydrolysis) .
  • Dynamic Effects : For THP-protected compounds, variable-temperature NMR can resolve splitting caused by rotational restriction in the pyran ring .
  • Isotopic Patterns : Use high-resolution mass spectrometry to distinguish between [M+H]+ and [M+Na]+ adducts, which may overlap in low-res MS .

Q. What strategies optimize reaction yields in Miyaura borylation for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., [Pd(dppf)Cl₂] vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance turnover .
  • Solvent Optimization : Replace THF with dioxane or diglyme for improved boronate stability .
  • Stoichiometry : Use 1.2–1.5 equivalents of bis(pinacolato)diboron (B₂pin₂) to drive the reaction to completion .

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the boronate ester to predict regioselectivity in cross-coupling reactions .
  • Docking Studies : Simulate interactions between the indazole core and biological targets (e.g., kinase enzymes) to guide therapeutic applications .

Q. What are the challenges in modifying the THP protecting group for specific applications?

  • Methodological Answer :

  • Acid Sensitivity : THP deprotection requires mild acidic conditions (e.g., p-TsOH in MeOH) to avoid indazole decomposition. Monitor via TLC or LCMS .
  • Alternative Protections : Compare with Boc or SEM groups for stability under basic conditions, using kinetic studies to assess hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.